2-[(But-3-yn-2-yl)amino]-6-chloropyridine-3-carboxylic acid
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Overview
Description
2-[(But-3-yn-2-yl)amino]-6-chloropyridine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring substituted with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]-6-chloropyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-carboxylic acid and but-3-yn-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-2-yl)amino]-6-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]-6-chloropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-6-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyridine-3-carboxylic acid: Similar structure but lacks the but-3-yn-2-yl group.
2-[(But-3-yn-2-yl)amino]-4-chloropyridine-3-carboxylic acid: Similar structure with a different position of the chlorine atom.
Uniqueness
2-[(But-3-yn-2-yl)amino]-6-chloropyridine-3-carboxylic acid is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-6(2)12-9-7(10(14)15)4-5-8(11)13-9/h1,4-6H,2H3,(H,12,13)(H,14,15) |
InChI Key |
FQTIIEZKLBGUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=C(C=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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